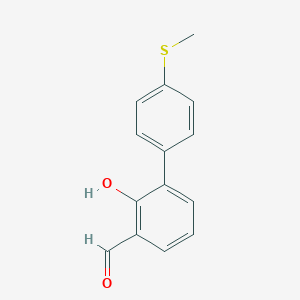
6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% (6-C2MPF-95) is a chemical compound with a variety of applications in scientific research. It is a white powder that is soluble in alcohols, ethers, and chlorinated hydrocarbons. 6-C2MPF-95 has been used in a wide range of studies, including those that involve organic synthesis, protein structure, and drug metabolism.
Mécanisme D'action
The mechanism of action of 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as a nucleophile, which means that it can react with other molecules to form new compounds. This reaction is thought to be mediated by the presence of the chlorine atom in the compound, which can act as an electron donor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% are not well understood. However, it has been suggested that the compound may have some anti-inflammatory and anti-allergic properties. In addition, it has been suggested that the compound may also have some anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is its high purity. This makes it an ideal reagent for a variety of studies, including those involving organic synthesis, protein structure, and drug metabolism. The main limitation of using 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is its limited solubility in water. This makes it difficult to use in certain experiments, such as those involving the study of drug metabolism.
Orientations Futures
Future research on 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, research should be done to investigate the compound’s potential therapeutic applications. Finally, research should be done to explore the potential of using 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in drug delivery systems.
Méthodes De Synthèse
6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-chloro-2-methylphenol with formaldehyde to produce the desired product. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to neutralize the acid formed during the first step. This process yields a product with a purity of 95%.
Applications De Recherche Scientifique
6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been used in a variety of scientific studies. It has been used as a reagent in organic synthesis, as a probe for protein structure, and as a tool for drug metabolism studies. In organic synthesis, 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is used to synthesize a variety of compounds, including those with therapeutic applications. In protein structure studies, 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is used to investigate the structure of proteins and their interactions with other molecules. In drug metabolism studies, 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is used to study the metabolism of drugs and their metabolites in the body.
Propriétés
IUPAC Name |
3-(3-chloro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-11(5-3-7-13(9)15)12-6-2-4-10(8-16)14(12)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOGGSQLNOZOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685189 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-2-methylphenyl)-2-formylphenol | |
CAS RN |
1261919-05-4 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














